1,9-Dimethylguanine

Fluorescence spectroscopy Nucleobase photophysics Quantum yield

1,9-Dimethylguanine (1,9-DMG) is a synthetic, doubly methylated guanine nucleobase analog with the molecular formula C₇H₉N₅O and a molecular weight of 179.18 g/mol. The compound exists exclusively in the amino-keto tautomeric form, which is the same tautomeric state that guanine adopts in canonical Watson-Crick base pairing.

Molecular Formula C7H9N5O
Molecular Weight 179.18 g/mol
CAS No. 42484-34-4
Cat. No. B11909536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,9-Dimethylguanine
CAS42484-34-4
Molecular FormulaC7H9N5O
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1N=C(N(C2=O)C)N
InChIInChI=1S/C7H9N5O/c1-11-3-9-4-5(11)10-7(8)12(2)6(4)13/h3H,1-2H3,(H2,8,10)
InChIKeyMXLVASHNANBJDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,9-Dimethylguanine (CAS 42484-34-4): Core Physicochemical and Structural Identity for Research Procurement


1,9-Dimethylguanine (1,9-DMG) is a synthetic, doubly methylated guanine nucleobase analog with the molecular formula C₇H₉N₅O and a molecular weight of 179.18 g/mol [1]. The compound exists exclusively in the amino-keto tautomeric form, which is the same tautomeric state that guanine adopts in canonical Watson-Crick base pairing [2]. Unlike common mono-methylated guanines such as 9-methylguanine (9-MG) that display tautomeric ambiguity, 1,9-DMG is structurally locked by methylation at both the N1 and N9 positions, making it a defined chemical probe for studying nucleic acid interactions without tautomeric interference [2]. It is commercially available from specialty chemical suppliers for research use and has been isolated as a bioactive principle from the entomopathogenic fungus Cordyceps bassiana [3].

Why Generic Methylguanine Substitution Fails: The Critical Differentiation of 1,9-Dimethylguanine for Experimental Reproducibility


Substituting 1,9-dimethylguanine with any other methylated guanine—such as 9-methylguanine, O6,9-dimethylguanine, or 7-methylguanine—introduces confounding variables that undermine experimental reproducibility and data interpretation. These analogs diverge fundamentally in tautomeric equilibrium, electronic structure, metal-coordination affinity, and fluorescence behavior [1]. For instance, 9-methylguanine populates both amino-keto and amino-enol tautomers in the gas phase, whereas 1,9-DMG is tautomerically pure [1]. O6,9-dimethylguanine serves as a model for mutagenic O6-alkylguanine lesions and exhibits an 11-fold higher fluorescence quantum yield than 1,9-DMG at acidic pH, rendering it wholly unsuitable as a non-fluorescent probe [1]. Even regioisomeric 1,7-dimethylguanine displays distinct hydrogen-bonding patterns in the solid state, leading to different intermolecular interactions [2]. For researchers who require a chemically defined, tautomerically homogeneous guanine analog for reproducible physicochemical measurements or biological assays, generic substitution is scientifically indefensible.

1,9-Dimethylguanine (CAS 42484-34-4): Quantified Differentiation Evidence Against Closest Methylguanine Analogs


Fluorescence Emission Intensity and Lifetime: 1,9-DMG vs. O6,9-DMG vs. 9-MG at Acidic pH

At pH 2.0 with excitation at 270 nm, protonated 1,9-DMG exhibits a relative fluorescence emission intensity of 1.0 and a fluorescence lifetime of 0.4 ns [1]. In contrast, its regioisomer O6,9-dimethylguanine (O6,9-DMG) displays an 11-fold higher relative emission intensity (11.0) and a 13.5-fold longer fluorescence lifetime (5.4 ns) under identical conditions [1]. The mono-methylated analog 9-methylguanine (9-MG) shows a relative intensity of 1.2 and a lifetime of 0.4 ns, comparable to 1,9-DMG [1]. The exceptionally low fluorescence of 1,9-DMG and 9-MG is attributed to efficient intersystem crossing arising from vibronic coupling of low-lying singlet nπ* and ππ* states, a mechanism that is suppressed in O6,9-DMG [1].

Fluorescence spectroscopy Nucleobase photophysics Quantum yield

Gas-Phase Photoelectron Ionization Potential Signature: 1,9-DMG vs. O6,9-DMG vs. 9-MG

He(I) photoelectron spectra reveal fundamentally different valence electronic structures among the three methylguanines. In the energy region 7.5–11.8 eV, 1,9-DMG exhibits only four photoelectron band maxima at 8.09, 9.5, 10.0, and 11.0 eV [1]. In contrast, both O6,9-DMG and 9-MG display five distinct maxima in the same energy range; for O6,9-DMG these occur at 7.96, 9.2, 10.0, 10.6, and 11.29 eV [1]. The first vertical ionization potential for O6,9-DMG (7.96 eV experimental; 8.24 eV HAM/3 theoretical) is lower than the first maximum of 1,9-DMG (8.09 eV) [1]. The simpler four-band envelope of 1,9-DMG reflects its tautomeric homogeneity—locked in the amino-keto form—while the five-band spectrum of 9-MG reflects contributions from both amino-keto and amino-enol tautomers present in the gas phase [1].

Photoelectron spectroscopy Ionization potential Electronic structure

HgCl₂ Complex Formation Constants: 1,9-DMG vs. 9-Ethylguanine vs. 6,9-Dimethylguanine

The affinity of methylated guanines for HgCl₂, a classic probe for nucleobase metal-binding sites, has been quantified via complex formation constants (log β₁). The 1:1 adduct of 1,9-DMG with HgCl₂ exhibits a log β₁ value of 1.3 [1]. This exceeds the affinity of 9-ethylguanine (log β₁ = 1.0 for [HgCl₂·9-EtGH]) by 0.3 log units (approximately 2-fold in binding constant) and is more than 3-fold higher than that of 2-amino-6-methoxy-9-methylpurine (6,9-dimethylguanine), which has log β₁ = 0.4 [1]. In all complexes, Hg(II) coordinates through N7 of the purine ring, and the crystal structure of the 1,9-DMG-HgCl₂ complex reveals a unique linear polymeric architecture ({[HgCl₂·(1,9-dimethylguanine-N7)]₂HgCl₂}ₙ, orthorhombic, Pbca, a=6.955, b=17.176, c=21.829 Å) that is absent from the discrete molecular structure of the 9-ethylguanine adduct [1].

Metal-nucleobase coordination Stability constants Bioinorganic chemistry

Tautomeric Purity: 1,9-DMG as a Conformationally Locked Guanine Model vs. Tautomerically Ambiguous 9-MG

The methylation pattern of 1,9-DMG at both N1 and N9 positions locks the purine ring into a single amino-keto tautomeric form—the biologically relevant tautomer that guanine adopts for Watson-Crick base pairing with cytosine [1]. In stark contrast, 9-methylguanine (9-MG), which bears only the N9-methyl group, exists as a mixture of amino-keto and amino-enol tautomers in the gas phase, with photoelectron and computational evidence indicating that the amino-enol tautomer predominates [1]. This tautomeric heterogeneity in 9-MG complicates the interpretation of spectroscopic data, binding studies, and computational modeling. The artificial methylation at N1 in 1,9-DMG prevents the keto-enol tautomerization that otherwise introduces ambiguity into experimental results [1].

Tautomerism Nucleobase modeling Watson-Crick base pairing

Anti-Inflammatory Activity: 1,9-DMG Inhibition of NF-κB and AP-1 Transcriptional Activity vs. Co-Isolated Compounds

In a reporter gene assay using HEK293 cells, 1,9-dimethylguanine (compound 1) blocked luciferase activity induced by NF-κB activation, whereas it also significantly suppressed AP-1-mediated luciferase activity alongside compounds 3, 4, 7, and 8 from the same Cordyceps bassiana extract [1]. At 200 μM, 1,9-DMG suppressed the mRNA level of cyclooxygenase-2 (COX-2), and at 400 μM it additionally diminished tumor necrosis factor-α (TNF-α) mRNA expression in LPS-treated RAW264.7 macrophages [1]. Notably, among the eight compounds isolated from C. bassiana (including adenosine, uridine, nicotinamide, 3-methyluracil, 1,7-dimethylxanthine, nudifloric acid, and mannitol), only 1,9-DMG exhibited the dual capacity to suppress both NF-κB and AP-1 pathways, while several other compounds inhibited only AP-1 [1].

Anti-inflammatory activity NF-κB inhibition Natural product pharmacology

High-Value Application Scenarios for 1,9-Dimethylguanine (CAS 42484-34-4) Based on Verified Differentiation Evidence


Tautomerically Controlled Nucleobase Model for Watson-Crick Base-Pairing Studies

Researchers investigating the physicochemical basis of Watson-Crick base pairing require a guanine analog that faithfully represents the amino-keto tautomer without the confounding presence of alternative tautomeric forms. Unlike 9-methylguanine, which exists as a mixture of amino-keto and amino-enol tautomers in the gas phase [1], 1,9-DMG is structurally locked into the pure amino-keto form by methylation at both N1 and N9 [1]. This tautomeric homogeneity ensures that hydrogen-bonding patterns, base-stacking interactions, and computational modeling results are not contaminated by tautomeric ambiguity, making 1,9-DMG the preferred guanine surrogate for high-precision nucleobase interaction studies [1].

Low-Background Fluorescence Probe for Nucleic Acid Ligand Binding Assays

Fluorescence-based binding assays involving guanine derivatives require minimal intrinsic fluorophore background to avoid signal interference. At pH 2.0 with 270 nm excitation, 1,9-DMG exhibits a relative emission intensity of only 1.0 and a fluorescence lifetime of 0.4 ns [1], making it functionally equivalent to 9-MG (intensity 1.2, lifetime 0.4 ns) but critically avoiding the 11-fold higher emission intensity and 13.5-fold longer lifetime of O6,9-DMG [1]. For experimental systems where O6-alkylguanine's high fluorescence would saturate detectors or obscure ligand-binding signals, 1,9-DMG provides a low-background alternative without tautomeric ambiguity [1].

Hg(II)-Nucleobase Coordination Polymer Design and Metal-Binding Studies

Bioinorganic chemists designing metal-nucleobase coordination polymers benefit from the quantitatively higher Hg(II) binding affinity of 1,9-DMG (log β₁ = 1.3) compared to 9-ethylguanine (log β₁ = 1.0) and 6,9-dimethylguanine (log β₁ = 0.4) [1]. Furthermore, the 1,9-DMG-HgCl₂ complex crystallizes as a unique one-dimensional linear polymer ({[HgCl₂·(1,9-dimethylguanine-N7)]₂HgCl₂}ₙ) with defined crystallographic parameters (orthorhombic, Pbca, a=6.955, b=17.176, c=21.829 Å), whereas the 9-ethylguanine adduct forms only discrete molecules [1]. This structural divergence enables the rational design of extended coordination networks inaccessible with other methylguanine ligands [1].

Natural Product-Derived Anti-Inflammatory Lead Scaffold Targeting NF-κB and AP-1 Dual Pathways

Pharmacology groups screening for dual NF-κB/AP-1 pathway inhibitors can utilize 1,9-DMG as a structurally defined, purchasable lead compound. Among eight compounds co-isolated from Cordyceps bassiana, only 1,9-DMG blocked both NF-κB- and AP-1-mediated luciferase activity in HEK293 reporter assays, while additionally suppressing COX-2 mRNA at 200 μM and TNF-α mRNA at 400 μM in LPS-stimulated RAW264.7 macrophages [2]. This dual-pathway anti-inflammatory profile has not been reported for any other methylguanine analog, positioning 1,9-DMG as a unique starting point for medicinal chemistry optimization of guanine-based anti-inflammatory agents [2].

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